molecular formula C12H13FN2 B13302882 2-(Cyclopentylamino)-6-fluorobenzonitrile

2-(Cyclopentylamino)-6-fluorobenzonitrile

Cat. No.: B13302882
M. Wt: 204.24 g/mol
InChI Key: IWJBAFGKMZGOJN-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)-6-fluorobenzonitrile is an organic compound characterized by the presence of a cyclopentylamino group and a fluorine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)-6-fluorobenzonitrile typically involves the reaction of 2-amino-6-fluorobenzonitrile with cyclopentylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)-6-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced products like primary amines.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-(Cyclopentylamino)-6-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)-6-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylamino)-6-chlorobenzonitrile
  • 2-(Cyclopentylamino)-6-bromobenzonitrile
  • 2-(Cyclopentylamino)-6-iodobenzonitrile

Uniqueness

2-(Cyclopentylamino)-6-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable compound in drug discovery and development.

Biological Activity

2-(Cyclopentylamino)-6-fluorobenzonitrile is a synthetic organic compound with a molecular formula of C12H14FN. It is recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor function, leading to various pharmacological effects. While the precise pathways remain under investigation, initial studies suggest involvement in inflammatory and cancer-related pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains. For instance, it has shown activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. In preclinical studies, it demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: In vitro Evaluation

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:

  • Inhibition of cell proliferation : A dose-dependent reduction in cell viability was observed.
  • Induction of apoptosis : Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.
  • Cell cycle arrest : The compound caused significant accumulation of cells in the G0/G1 phase.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable pharmacokinetic profiles; however, toxicity assessments are ongoing to determine safety margins.

Toxicity Assessment

In animal models, doses up to 300 mg/kg did not result in significant adverse effects. Parameters such as liver enzymes and renal function markers remained within normal ranges throughout the study duration.

Properties

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

2-(cyclopentylamino)-6-fluorobenzonitrile

InChI

InChI=1S/C12H13FN2/c13-11-6-3-7-12(10(11)8-14)15-9-4-1-2-5-9/h3,6-7,9,15H,1-2,4-5H2

InChI Key

IWJBAFGKMZGOJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C(C(=CC=C2)F)C#N

Origin of Product

United States

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